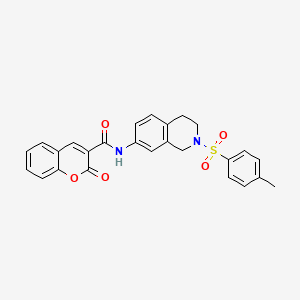

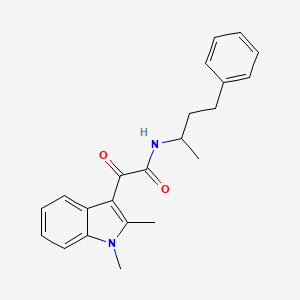

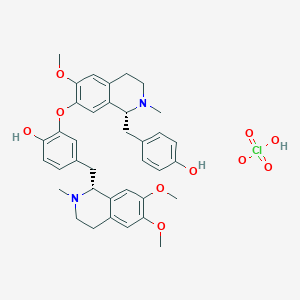

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of thiophen-2-yl magnesium bromide with an ester . The exact reactions for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide are not available in the retrieved data.Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, include a melting point of 53-56 °C, a boiling point of 146-146.5 °C (Press: 2 Torr), and a density of 1.347±0.06 g/cm3 .Scientific Research Applications

Synthesis and Structural Elucidation

Research into the synthesis and structural elucidation of related compounds provides insights into methodologies that could be applied to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide. Studies demonstrate techniques for creating complex organic molecules with potential applications in dye synthesis and material sciences. For instance, the hydrolysis of benzazolium iodides in the presence of piperidinium base yields compounds with restricted rotation around certain bonds, revealing intricacies in molecular design and potential for synthesizing ramified structures useful in dye creation and organic electronics (Rashkova et al., 2009).

Material Science Applications

In the realm of material sciences, the synthesis of novel aromatic polyimides from compounds bearing similarities in structure demonstrates the potential of this compound for creating materials with high thermal stability and specific heat capacities. These materials find use in electronics, aerospace, and as insulators, highlighting the compound's relevance in developing new, high-performance polymers (Butt et al., 2005).

Pharmacological Research

On the pharmacological front, the study of benzamide derivatives for their bactericidal properties against resistant strains of bacteria indicates a potential avenue for this compound in antimicrobial drug development. Such compounds have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in addressing antibiotic resistance (Zadrazilova et al., 2015).

Antioxidant Properties

The synthesis of hybrid N-substituted salicylic acid amides with potential antioxidant activities points towards the exploration of this compound in the development of new antioxidants. These compounds could find applications in pharmaceuticals, nutraceuticals, and as preservatives, underscoring the compound's utility in health-related fields (Storozhok et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide” are currently unknown. The compound is a thiophene derivative, and thiophene-based analogs have been studied extensively for their potential as biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological effects, but the exact interactions between this compound and its potential targets remain to be elucidated .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

As mentioned earlier, thiophene derivatives have been associated with a variety of pharmacological properties , but the specific effects of this compound remain to be studied.

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c1-13-5-2-6-14(11-13)17(20)19-12-18(21,15-7-3-9-22-15)16-8-4-10-23-16/h2-11,21H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOKKKSCPZLATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

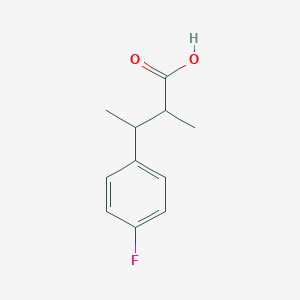

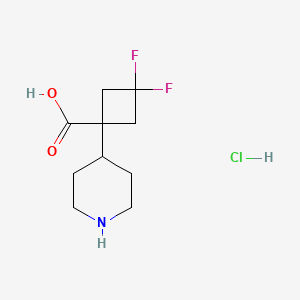

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)

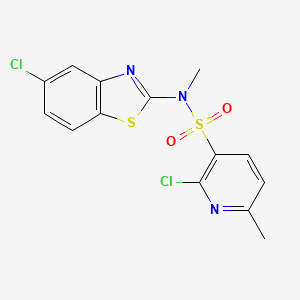

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2448111.png)

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2448112.png)